molecular formula C24H24O5 B2906725 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate CAS No. 610759-37-0

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate

Cat. No. B2906725
CAS RN: 610759-37-0
M. Wt: 392.451
InChI Key: KRNJFLVKJFWNEC-UHFFFAOYSA-N
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Description

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate, also known as CP-94,253, is a synthetic compound that belongs to the family of coumarin derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. In

Scientific Research Applications

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation. 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate has also been shown to have anxiolytic and antidepressant-like effects in animal models.

Mechanism Of Action

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate acts as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation. By blocking the activity of this receptor, 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate can modulate the release of dopamine in certain areas of the brain, leading to changes in behavior and mood.
Biochemical and Physiological Effects:
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate has been shown to have anxiolytic and antidepressant-like effects in animal models. It has also been shown to modulate the release of dopamine in certain areas of the brain, leading to changes in behavior and mood.

Advantages And Limitations For Lab Experiments

One advantage of using 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate in lab experiments is its selectivity for the dopamine D3 receptor, which allows for more precise manipulation of this receptor compared to other compounds that may also affect other dopamine receptors. However, one limitation of using 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate is its relatively low potency, which may require higher doses to achieve the desired effects.

Future Directions

There are several potential future directions for research on 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate. One area of interest is its potential applications in the treatment of addiction and other psychiatric disorders that involve dysregulation of the dopamine system. Another area of interest is the development of more potent and selective compounds that can be used to further study the role of the dopamine D3 receptor in behavior and mood. Additionally, further research is needed to better understand the biochemical and physiological effects of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate and its potential interactions with other neurotransmitter systems.

Synthesis Methods

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate can be synthesized through a multi-step process that involves the reaction of 7-hydroxy-4-chromone with cyclopentylmagnesium bromide, followed by the esterification of the resulting compound with 3-(2-methoxyphenyl)propanoic acid. The final product is obtained through acid-catalyzed esterification of the intermediate compound with 4-oxocyclohexanecarboxylic acid.

properties

IUPAC Name

[3-(2-methoxyphenyl)-4-oxochromen-7-yl] 3-cyclopentylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O5/c1-27-21-9-5-4-8-18(21)20-15-28-22-14-17(11-12-19(22)24(20)26)29-23(25)13-10-16-6-2-3-7-16/h4-5,8-9,11-12,14-16H,2-3,6-7,10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNJFLVKJFWNEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(=O)CCC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate

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